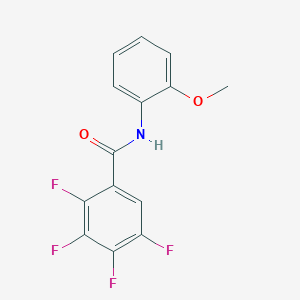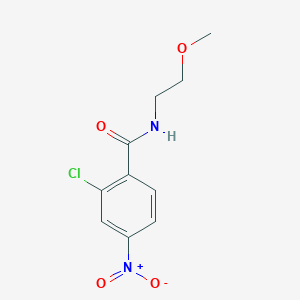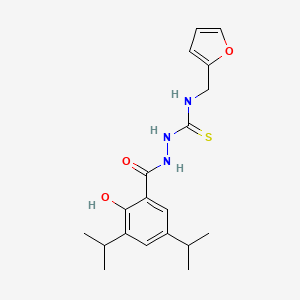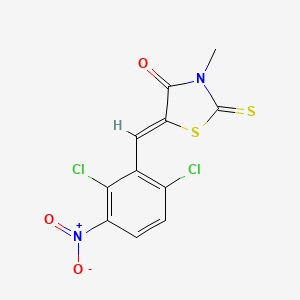![molecular formula C16H13F2NO2 B4695182 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4695182.png)
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
描述
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, also known as DFP-10825, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in DNA replication and transcription. It has also been found to inhibit the formation of beta-amyloid plaques by reducing the activity of enzymes involved in their formation. Additionally, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to activate the AMPK pathway, which is involved in energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in cancer progression. In Alzheimer's disease research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the formation of beta-amyloid plaques, which are responsible for the neurodegenerative effects of the disease. In diabetes research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
实验室实验的优点和局限性
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have high potency and selectivity for its target enzymes. However, there are also some limitations to using 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one in lab experiments. It has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one. One area of research could be to investigate its effects on other diseases such as Parkinson's disease and Huntington's disease. Another area of research could be to study its effects in vivo to better understand its potential as a therapeutic agent. Additionally, more research could be done to elucidate its mechanism of action and identify potential targets for drug development. Finally, research could be done to optimize its synthesis method to make it more efficient and cost-effective.
科学研究应用
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes such as topoisomerase and HDAC, which are involved in cancer progression. In Alzheimer's disease research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to inhibit the formation of beta-amyloid plaques, which are responsible for the neurodegenerative effects of the disease. In diabetes research, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-4-2-3-11(9-13)16(20)7-8-19-15-6-5-12(17)10-14(15)18/h2-10,19H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPHQJKOIRBAFU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)

![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)


![4-iodo-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4695161.png)
![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695169.png)
![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4695189.png)
